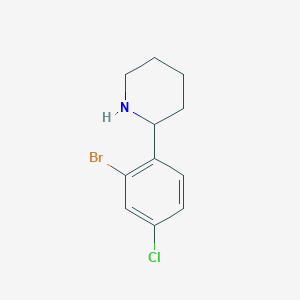
2-(2-Bromo-4-chlorophenyl)piperidine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(2-Bromo-4-chlorophenyl)piperidine is a compound that belongs to the class of piperidine derivatives. Piperidine is a six-membered heterocyclic compound containing five carbon atoms and one nitrogen atom. The presence of bromine and chlorine atoms on the phenyl ring makes this compound particularly interesting for various chemical and pharmaceutical applications.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-Bromo-4-chlorophenyl)piperidine typically involves the reaction of 2-bromo-4-chlorobenzaldehyde with piperidine under specific conditions. One common method is the reductive amination process, where the aldehyde group is reduced to an amine in the presence of a reducing agent such as sodium borohydride or hydrogen gas with a palladium catalyst .
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale batch reactions using similar reductive amination techniques. The process is optimized for high yield and purity, often involving continuous flow reactors and advanced purification methods such as recrystallization and chromatography .
化学反应分析
Types of Reactions
2-(2-Bromo-4-chlorophenyl)piperidine undergoes various chemical reactions, including:
Substitution Reactions: The bromine and chlorine atoms can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Coupling Reactions: It can participate in coupling reactions such as Suzuki-Miyaura coupling to form more complex molecules.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium hydroxide or potassium carbonate in polar solvents like dimethyl sulfoxide (DMSO).
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used.
Reduction: Sodium borohydride or lithium aluminum hydride are typical reducing agents.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, nucleophilic substitution can yield various substituted piperidine derivatives, while coupling reactions can produce more complex aromatic compounds .
科学研究应用
2-(2-Bromo-4-chlorophenyl)piperidine has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical agent, particularly in the development of new drugs.
Industry: It is used in the production of various chemical products and materials.
作用机制
The mechanism of action of 2-(2-Bromo-4-chlorophenyl)piperidine involves its interaction with specific molecular targets and pathways. The presence of bromine and chlorine atoms enhances its reactivity, allowing it to bind to various enzymes and receptors. This binding can inhibit or activate specific biological pathways, leading to its observed effects .
相似化合物的比较
Similar Compounds
2-(2-Chlorophenyl)piperidine: Lacks the bromine atom, which may result in different reactivity and biological activity.
2-(4-Bromophenyl)piperidine: The position of the bromine atom is different, affecting its chemical properties.
2-(2-Bromo-4-fluorophenyl)piperidine: The presence of a fluorine atom instead of chlorine can lead to different chemical and biological behaviors.
Uniqueness
2-(2-Bromo-4-chlorophenyl)piperidine is unique due to the specific positioning of the bromine and chlorine atoms on the phenyl ring. This unique structure imparts distinct chemical reactivity and potential biological activities, making it a valuable compound for various research and industrial applications .
属性
分子式 |
C11H13BrClN |
|---|---|
分子量 |
274.58 g/mol |
IUPAC 名称 |
2-(2-bromo-4-chlorophenyl)piperidine |
InChI |
InChI=1S/C11H13BrClN/c12-10-7-8(13)4-5-9(10)11-3-1-2-6-14-11/h4-5,7,11,14H,1-3,6H2 |
InChI 键 |
QRUFOQQYSSSFMD-UHFFFAOYSA-N |
规范 SMILES |
C1CCNC(C1)C2=C(C=C(C=C2)Cl)Br |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




![1-[(1-Methyl-1H-pyrazol-4-yl)methyl]cyclobutane-1-carbaldehyde](/img/structure/B13549752.png)
![3-({[(9h-Fluoren-9-yl)methoxy]carbonyl}amino)-2-hydroxy-2-methylpropanoic acid](/img/structure/B13549753.png)
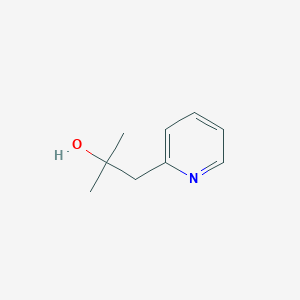
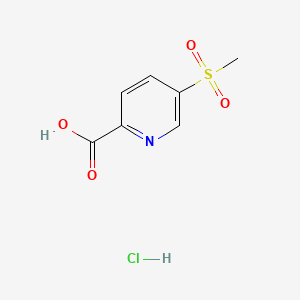
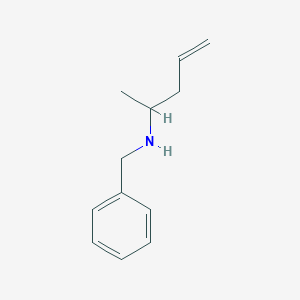
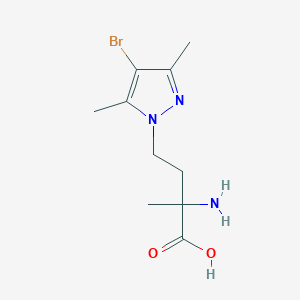
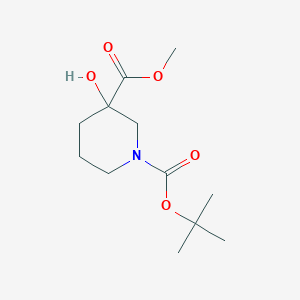

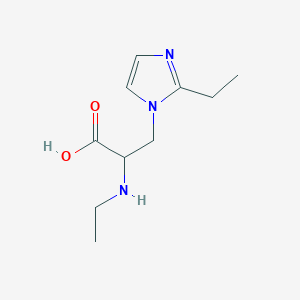
![5-Methylimidazo[1,2-a]pyrazine-2-acetic acid](/img/structure/B13549811.png)
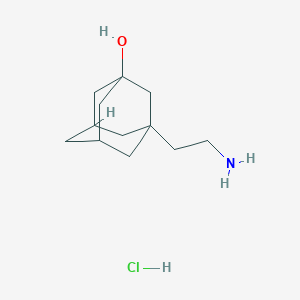
![4-methyl-N-(naphthalen-2-yl)bicyclo[2.2.2]octane-1-carboxamide](/img/structure/B13549816.png)
